N-(3-bromophenyl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(6-7)13-10(14)9-4-5-12-15-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJYZGIXBKMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 1,2-oxazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : N-(3-bromophenyl)-1,2-oxazole-5-carboxamide is explored as a building block for synthesizing potential pharmaceutical agents. Its derivatives are investigated for targeting specific enzymes or receptors associated with various diseases.
- Therapeutic Potential : Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. It may inhibit specific pathways involved in inflammation and tumor growth, making it a candidate for further pharmacological evaluation .
-
Biological Studies
- Biochemical Probes : The compound is utilized as a biochemical probe to study enzyme functions and protein interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms .
- G Protein-Coupled Receptor Agonism : Research indicates that certain derivatives of this compound act as agonists for G protein-coupled receptors (GPCRs), which are critical in cell signaling and physiological processes such as cell growth and tissue development.
- Materials Science
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro and in vivo. The results indicated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound. In animal models, administration led to reduced swelling and pain associated with inflammatory conditions.
Case Study 2: Anticancer Properties
Research focused on the anticancer potential of derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy.
Comparison Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development, therapeutic agents | Targeting specific diseases |
| Biological Studies | Biochemical probes, GPCR agonists | Insights into metabolic pathways |
| Materials Science | Development of new materials | Unique electronic or optical properties |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The substitution pattern on the phenyl ring and modifications to the oxazole backbone significantly influence the physicochemical and biological properties of these compounds. Key analogs include:
Table 1: Structural and Functional Comparison of N-(3-bromophenyl)-1,2-oxazole-5-carboxamide and Analogs
Key Observations:
- Oxazole Modifications : Dihydro-oxazole derivatives (e.g., 6c, ) exhibit increased conformational flexibility, which may improve binding to biological targets but reduce metabolic stability .
Biological Activity
N-(3-bromophenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and findings from recent studies.
Chemical Structure and Properties
The compound features a brominated phenyl group attached to an oxazole ring , which is a five-membered heterocycle containing nitrogen and oxygen. The carboxamide functional group at the 5-position of the oxazole enhances its chemical reactivity and biological properties. The presence of the bromine atom contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting cholinesterase (ChE) activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
- Anticancer Activity : Studies indicate that derivatives of oxazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess anticancer properties .
- Antiviral Effects : Some derivatives have exhibited antiviral activity against pathogens like the H5N1 virus, indicating a broader therapeutic potential .
Biological Activity Data
Recent studies have provided quantitative data regarding the biological activity of this compound and its derivatives. The following table summarizes key findings:
Case Studies
-
Cholinesterase Inhibition :
A study evaluated a series of oxazole derivatives for their ability to inhibit cholinesterase. Among these, this compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating Alzheimer’s disease. -
Anticancer Potential :
Research involving various cancer cell lines revealed that this compound could induce apoptosis through caspase activation. Flow cytometry assays indicated that treatment led to cell cycle arrest in the G1 phase and increased caspase-3 activity in MCF-7 cells . -
Antiviral Activity :
The compound was tested against the H5N1 virus using plaque reduction assays on MDCK cells. Results showed promising antiviral activity with low effective concentrations, highlighting its potential as an antiviral agent .
Q & A
Q. What are the standard synthetic routes for N-(3-bromophenyl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions.
- Bromophenyl Group Introduction : Coupling of 3-bromoaniline with the oxazole-5-carboxylic acid intermediate using reagents like DCC/DMAP for amide bond formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization may involve adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature gradients.
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and purity.
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, particularly for bromine-heavy atoms .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 323.1).
Q. How can researchers design initial biological activity screens for this compound?
- Anticancer Assays : MTT assays using cell lines (e.g., MCF-7, HepG2) to measure IC values .
- Antimicrobial Testing : Disc diffusion or microdilution against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EphA3 kinase in ) .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact structure-activity relationships (SAR)?
- Bromine Effects : The electron-withdrawing bromo group enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition vs. methoxy’s electron-donating effects) .
- Analog Comparisons : Replace bromophenyl with chlorophenyl or trifluoromethyl groups to assess steric/electronic contributions to bioactivity .
Q. What computational strategies predict molecular targets and binding modes?
- Pharmacophore Modeling : Define features like hydrogen bond acceptors (oxazole ring) and hydrophobic regions (bromophenyl) using tools like Schrödinger .
- Molecular Docking : AutoDock Vina or GOLD simulate interactions with targets (e.g., 5HT7R in ), validated by binding free energy calculations (MM-PBSA) .
Q. How are metabolites identified and synthesized for pharmacokinetic studies?
- In Vitro Metabolism : Liver microsomes or hepatocytes identify primary metabolites (e.g., hydroxylation at the oxazole ring).
- Synthetic Routes : Optimize regioselective oxidation using cytochrome P450 mimics or chemical catalysts (e.g., CrO) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Purity Validation : Use HPLC-MS to rule out impurities (e.g., residual DCC in ’s synthesis) .
Q. What crystallographic methods address polymorphism or co-crystal formation?
- SHELX Refinement : Resolve twinning or disorder in crystals via twin-law corrections and anisotropic displacement parameters .
- Co-Crystallization : Screen with common co-formers (e.g., succinic acid) to enhance solubility/stability.
Q. What strategies improve solubility for in vivo studies?
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Q. How does this compound compare to bromophenyl-containing analogs in target selectivity?
- Functional Assays : Compare inhibition profiles against kinases (e.g., EphA3 vs. VEGFR2) .
- Computational Clustering : Generate similarity maps (e.g., Tanimoto coefficients) using PubChem Bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
